molecular formula C6H6N4 B2422165 2-Hydrazino-6-cyanopyridine CAS No. 1339085-85-6

2-Hydrazino-6-cyanopyridine

Cat. No.: B2422165
CAS No.: 1339085-85-6
M. Wt: 134.142
InChI Key: WSKYGAHGCASBGM-UHFFFAOYSA-N
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Description

2-Hydrazino-6-cyanopyridine is a chemical compound with the molecular formula C6H6N4 It is characterized by the presence of a hydrazino group (-NH-NH2) and a cyano group (-CN) attached to a pyridine ring

Scientific Research Applications

2-Hydrazino-6-cyanopyridine has a wide range of applications in scientific research, including:

Future Directions

While specific future directions for 2-Hydrazino-6-cyanopyridine are not mentioned in the search results, it’s worth noting that cyanopyridine derivatives have been found to enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . This suggests potential future applications in the field of bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazino-6-cyanopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, halopyridines can react with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-6-cyanopyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The hydrazino group can participate in substitution reactions to form hydrazones or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as aldehydes or ketones can react with the hydrazino group to form hydrazones.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines.

    Substitution: Hydrazones.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-cyanopyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Cyanopyridine
  • 4-Cyanopyridine
  • 2-Hydrazinopyridine

Comparison: 2-Hydrazino-6-cyanopyridine is unique due to the presence of both a hydrazino group and a cyano group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that possess only one of these functional groups. For example, 2-cyanopyridine and 4-cyanopyridine lack the hydrazino group, limiting their reactivity in certain types of reactions .

Properties

IUPAC Name

6-hydrazinylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-5-2-1-3-6(9-5)10-8/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYGAHGCASBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339085-85-6
Record name 6-hydrazinylpyridine-2-carbonitrile
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